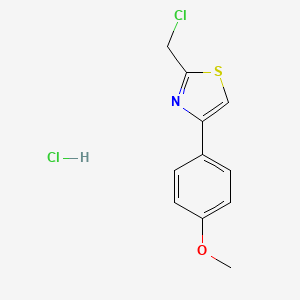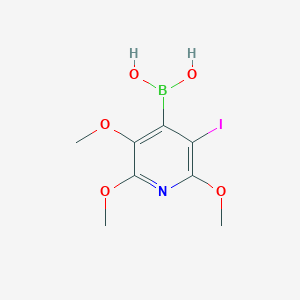![molecular formula C6H12BrNO B1443651 2-(2-Bromo-etil)-[1,2]oxazinano CAS No. 1357354-11-0](/img/structure/B1443651.png)
2-(2-Bromo-etil)-[1,2]oxazinano
Descripción general
Descripción
2-(2-Bromo-ethyl)-[1,2]oxazinane is a chemical compound with the molecular formula C6H12BrNO. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a [1,2]oxazinane ring. This compound is known for its pale-yellow to yellow-brown sticky oil to solid physical form .
Aplicaciones Científicas De Investigación
2-(2-Bromo-ethyl)-[1,2]oxazinane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Métodos De Preparación
The synthesis of 2-(2-Bromo-ethyl)-[1,2]oxazinane can be achieved through various methods. One common approach involves the reaction of chloroethanol with 2-amino-cyclopropanone under basic conditions, followed by a bromination reaction . This method ensures the formation of the desired compound with high purity. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
2-(2-Bromo-ethyl)-[1,2]oxazinane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazinane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxazinane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-ethyl)-[1,2]oxazinane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The [1,2]oxazinane ring structure provides stability and reactivity, allowing the compound to interact with various biological and chemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
2-(2-Bromo-ethyl)-[1,2]oxazinane can be compared with other similar compounds, such as:
Morpholine (1,4-oxazinane): Both compounds contain an oxazinane ring, but morpholine lacks the bromine and ethyl substituents.
2-(2-Chloro-ethyl)-[1,2]oxazinane: This compound is similar but has a chlorine atom instead of bromine.
2-(2-Iodo-ethyl)-[1,2]oxazinane: This compound has an iodine atom instead of bromine.
The uniqueness of 2-(2-Bromo-ethyl)-[1,2]oxazinane lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
IUPAC Name |
2-(2-bromoethyl)oxazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLFXUCNLVTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
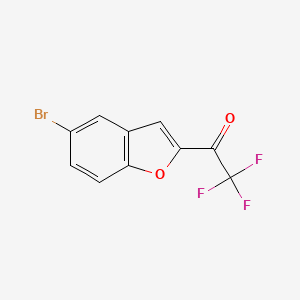
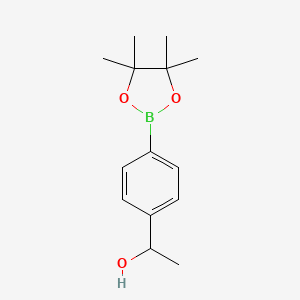

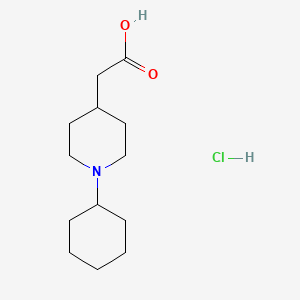
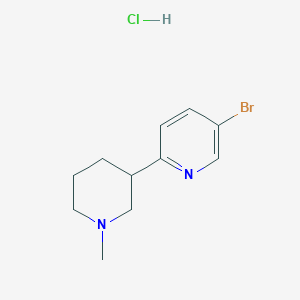
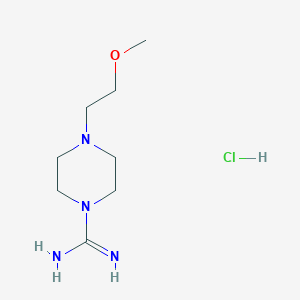

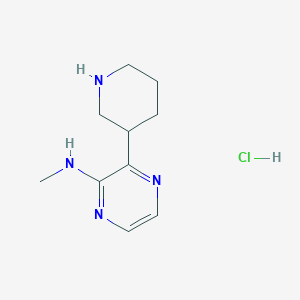

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
